3,5-Difluoro-2-(trifluoromethoxy)aniline
Overview
Description
3,5-Difluoro-2-(trifluoromethoxy)aniline is a chemical compound that may be used in chemical synthesis . It is a reactant in the synthesis of pyrazolone-quinazolone hybrids, which are potential treatments for type I tyrosinemia .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction product is analyzed using High-Performance Liquid Chromatography (HPLC), revealing 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .Molecular Structure Analysis
The molecular formula of this compound is C7H6F3NO . The refractive index is 1.4650 to 1.4670 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is a reactant in the synthesis of pyrazolone-quinazolone hybrids . The reaction mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.466 . It has a boiling point of 72-73 °C/8 mmHg and a density of 1.325 g/mL at 25 °C .Safety and Hazards
This compound is considered hazardous. It is combustible and toxic if swallowed. It is fatal in contact with skin and causes skin irritation. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Properties
IUPAC Name |
3,5-difluoro-2-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIQEICEBAHGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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